Pyrazole N-Demethyl Sildenafil-d3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

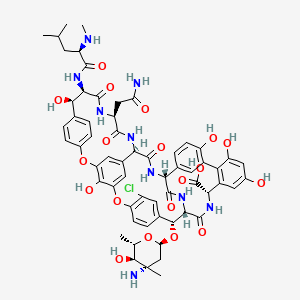

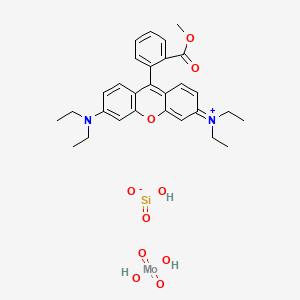

Pyrazole N-Demethyl Sildenafil-d3 is a deuterium-labelled derivative of Sildenafil . It has a molecular formula of C21H25D3N6O4S and a molecular weight of 463.57 .

Molecular Structure Analysis

The molecular structure of Pyrazole N-Demethyl Sildenafil-d3 is represented by the formula O=S(N1CCN(C([2H])([2H])[2H])CC1)(C2=CC=C(OCC)C(C3=NC(C(CCC)=NN4)=C4C(N3)=O)=C2)=O .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Development

The chemical development of sildenafil involves interesting points such as the preparation of pyrazolo[4,3-d]pyrimidines, highlighting the importance of route selection, scale-up, and process safety in the development of pharmaceutical compounds (D. J. Dale et al., 2000). This background is essential for the development of derivatives like Pyrazole N-Demethyl Sildenafil-d3, focusing on the optimization of synthesis processes and the exploration of chemical properties.

Enzymatic Inhibition Studies

Research on sildenafil derivatives often investigates their role as PDE5 inhibitors, a crucial aspect for therapeutic applications. A study on novel pyrazolopyrimidopyridazinones, for example, demonstrated potent and selective PDE5 inhibitory activity, suggesting the potential of these compounds in treating erectile dysfunction (M. Giovannoni et al., 2006). This area of research is relevant for Pyrazole N-Demethyl Sildenafil-d3, as understanding its effects on PDE5 and related enzymes can guide its applications in biomedical research.

Wirkmechanismus

Target of Action

Pyrazole N-Demethyl Sildenafil-d3 is a deuterium-labelled derivative of Sildenafil . Sildenafil is a selective inhibitor of the type 5 cGMP phosphodiesterase (PDE5 inhibitor) which catalyzes the hydrolysis of 3’,5’-cyclic guanosine monophosphate (cGMP) . Therefore, the primary target of Pyrazole N-Demethyl Sildenafil-d3 is likely to be the same.

Mode of Action

As a PDE5 inhibitor, Sildenafil works by blocking the action of PDE5, an enzyme responsible for the breakdown of cGMP . This leads to an increase in the levels of cGMP, enhancing the effect of nitric oxide, a chemical that relaxes smooth muscles in the penis and allows increased blood flow . Pyrazole N-Demethyl Sildenafil-d3, being a derivative of Sildenafil, is expected to have a similar mode of action.

Biochemical Pathways

The biochemical pathway primarily affected by Pyrazole N-Demethyl Sildenafil-d3 is the nitric oxide/cGMP pathway . By inhibiting PDE5, the compound prevents the breakdown of cGMP, leading to an increase in cGMP levels. This enhances the effect of nitric oxide, a vasodilator, leading to the relaxation of smooth muscles in the penis and increased blood flow .

Pharmacokinetics

Deuterium, being a heavier isotope of hydrogen, forms stronger bonds with carbon, potentially slowing down metabolic processes that involve breaking these bonds . This could potentially lead to changes in the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, potentially affecting its bioavailability .

Result of Action

The primary result of the action of Pyrazole N-Demethyl Sildenafil-d3 is expected to be the relaxation of smooth muscles in the penis and increased blood flow, similar to its parent compound, Sildenafil . This can help in maintaining an erection. It’s important to note that sildenafil only works if one is sexually aroused .

Eigenschaften

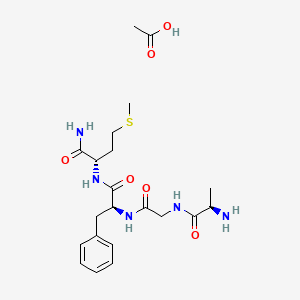

| { "Design of the Synthesis Pathway": "The synthesis of Pyrazole N-Demethyl Sildenafil-d3 involves the modification of the existing sildenafil molecule by replacing the N-demethyl group with a deuterium-labeled N-demethyl group. This modification can be achieved through a multi-step synthesis pathway that involves the preparation of intermediate compounds and their subsequent reactions.", "Starting Materials": [ "Sildenafil", "Deuterium oxide (D2O)", "Hydrogen gas (H2)", "Sodium borohydride (NaBH4)", "Ethyl acetate", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)", "Sodium nitrite (NaNO2)", "Hydrogen peroxide (H2O2)", "Ammonium chloride (NH4Cl)", "Sodium bicarbonate (NaHCO3)", "Sulfuric acid (H2SO4)" ], "Reaction": [ "The synthesis starts with the preparation of the intermediate compound, Pyrazole N-Demethyl Sildenafil, by reacting sildenafil with sodium nitrite and hydrochloric acid in the presence of water to form a diazonium salt. This salt is then reacted with ammonium chloride and copper powder to form Pyrazole N-Demethyl Sildenafil.", "The Pyrazole N-Demethyl Sildenafil is then reacted with deuterium oxide (D2O) and hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon to replace the N-demethyl group with a deuterium-labeled N-demethyl group.", "The final step involves the purification of the Pyrazole N-Demethyl Sildenafil-d3 by dissolving it in ethyl acetate and washing it with sodium bicarbonate solution and water. The ethyl acetate layer is then dried with sodium sulfate and evaporated to obtain the final product." ] } | |

CAS-Nummer |

1185044-03-4 |

Molekularformel |

C21H28N6O4S |

Molekulargewicht |

463.571 |

IUPAC-Name |

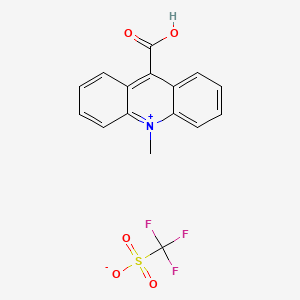

5-[2-ethoxy-5-[4-(trideuteriomethyl)piperazin-1-yl]sulfonylphenyl]-3-propyl-2,4-dihydropyrazolo[4,3-d]pyrimidin-7-one |

InChI |

InChI=1S/C21H28N6O4S/c1-4-6-16-18-19(25-24-16)21(28)23-20(22-18)15-13-14(7-8-17(15)31-5-2)32(29,30)27-11-9-26(3)10-12-27/h7-8,13H,4-6,9-12H2,1-3H3,(H,24,25)(H,22,23,28)/i3D3 |

InChI-Schlüssel |

ZLJVUHMTFSCAGQ-HPRDVNIFSA-N |

SMILES |

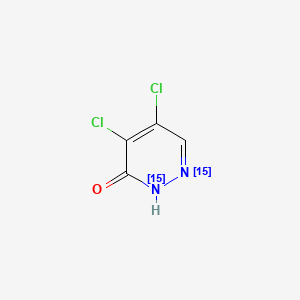

CCCC1=C2C(=NN1)C(=O)N=C(N2)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC |

Synonyme |

1-[[3-(4,7-Dihydroxy-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl-4-_x000B_ethoxyphenyl]sulfonyl]-4-(methyl-d3)piperazine; Desmethylsildenafil-d3; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.